![molecular formula C14H29NO6 B14124411 N-octylhexonamide CAS No. 330628-23-4](/img/structure/B14124411.png)
N-octylhexonamide
Overview
Description
N-octylhexonamide is an organic compound belonging to the amide class It is characterized by an octyl group attached to a hexonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N-octylhexonamide can be synthesized through the reaction of octylamine with hexanoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as titanium silicalite (TS-1) can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-octylhexonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium perborate in acetic acid is an effective reagent for the oxidation of this compound.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of this compound.
Substitution: Alkyl halides can be used as reagents for nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding N-oxide.
Reduction: The major product is the corresponding amine.
Substitution: The major products are substituted amides.
Scientific Research Applications
N-octylhexonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: this compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-octylhexonamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt metabolic pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-hexylhexonamide
- N-octylbutanamide
- N-octylpentanamide
Uniqueness
N-octylhexonamide is unique due to its specific chain length and functional group arrangement, which confer distinct chemical and biological properties. Its octyl group provides hydrophobic characteristics, while the hexonamide structure allows for specific interactions with biological targets.
Biological Activity
N-octylhexonamide, a compound with the chemical formula C14H29NO, has garnered attention in various fields, particularly in biology and medicine, due to its potential biological activities. This article presents a detailed overview of its biological activity, mechanism of action, and relevant research findings.
Overview of this compound
This compound is a member of the amide family and is characterized by its long hydrophobic alkyl chain. It has been studied for its potential applications in antimicrobial treatments and as a therapeutic agent.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential use in developing antimicrobial agents. The compound's ability to disrupt microbial cell membranes is a critical factor in its antimicrobial efficacy.
2. Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways essential for microbial survival. This action not only inhibits growth but can also lead to cell death.
Case Studies and Experimental Data
A variety of studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced the adherence of bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa to surfaces, which is crucial in preventing biofilm formation on medical devices .
- In Vitro Studies : In vitro assays have shown that this compound can reduce bacterial biofilm formation on contact lenses, indicating its potential application in ophthalmic solutions .
- Toxicological Assessments : Toxicological evaluations revealed that while this compound shows promise as an antimicrobial agent, it is essential to assess its safety profile thoroughly. Studies involving model organisms have indicated varying degrees of toxicity depending on concentration, necessitating further research into safe dosage levels .
Comparative Data Table
The following table summarizes key findings from various studies on the biological activity of this compound:
Properties
IUPAC Name |
2,3,4,5,6-pentahydroxy-N-octylhexanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO6/c1-2-3-4-5-6-7-8-15-14(21)13(20)12(19)11(18)10(17)9-16/h10-13,16-20H,2-9H2,1H3,(H,15,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMBZDQOFPBYBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316415 | |
Record name | N-Octylhexonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330628-23-4 | |
Record name | N-Octylhexonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330628-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Octylhexonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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